N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
Description
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a thieno[3,4-c]pyrazole ring system with chlorophenyl and iodophenyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClIN3O2S/c19-11-4-3-5-12(8-11)23-17(14-9-26(25)10-16(14)22-23)21-18(24)13-6-1-2-7-15(13)20/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJZPLCFAXQLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClIN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar pyrazole structure, used in agriculture.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole core, used for pain relief.
Crizotinib: An anticancer drug with a pyrazole moiety, used in the treatment of non-small cell lung cancer.
Uniqueness
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is unique due to its combination of chlorophenyl and iodophenyl groups, which may confer distinct biological activities and chemical properties compared to other pyrazole-based compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The unique structure of this compound suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthesis Pathway
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Introduction of Chlorophenyl and Iodobenzamide Groups : Substitution reactions are employed to introduce these functional groups.
- Oxidation : The pyrazole ring undergoes oxidation using agents like hydrogen peroxide.
- Purification : Techniques such as chromatography are used to obtain pure products.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Acidic/Basic | Form thieno[3,4-c]pyrazole core |
| 2 | Substitution | Varies | Introduce chlorophenyl and iodobenzamide groups |
| 3 | Oxidation | Oxidizing agents | Modify pyrazole ring |
| 4 | Purification | Chromatography | Obtain pure compound |
Antioxidant Properties
Recent studies have indicated that thieno[3,4-c]pyrazole compounds exhibit significant antioxidant activity. For instance, research on related compounds has shown their effectiveness in protecting against oxidative stress in biological systems. In experiments with Clarias gariepinus (African catfish), thieno[2,3-c]pyrazole derivatives demonstrated a reduction in erythrocyte malformations caused by toxic substances like 4-nonylphenol. This suggests that similar derivatives could potentially mitigate oxidative damage in various organisms .
Anti-inflammatory Effects
Compounds within the thieno[3,4-c]pyrazole class have been noted for their anti-inflammatory properties. The presence of specific functional groups in this compound may enhance its ability to inhibit inflammatory pathways. Further research is necessary to elucidate the precise mechanisms involved.
Anticancer Potential
Preliminary investigations into related thieno[3,4-c]pyrazoles have suggested potential anticancer activity. These compounds may interact with cellular signaling pathways involved in cancer progression. However, comprehensive studies are needed to determine the efficacy and safety profiles of this compound as an anticancer agent.
Table 2: Biological Activity Overview
Case Studies and Research Findings
- Study on Antioxidant Effects : A study assessed the impact of thieno[2,3-c]pyrazole compounds on erythrocytes exposed to toxic agents. Results indicated significant protective effects against oxidative stress .
- Investigation into Anti-inflammatory Properties : Research has highlighted the potential of thieno[3,4-c]pyrazoles to modulate inflammatory responses in vitro; however, specific studies on this compound are still pending.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2, a 2-iodobenzamide moiety at position 3, and a 5-oxido group. The iodine atom in the benzamide enhances electrophilic reactivity, while the chlorophenyl group contributes to lipophilicity, potentially improving membrane permeability. The fused thiophene-pyrazole system allows π-π stacking interactions with biological targets, a common feature in kinase inhibitors .
Basic: What synthetic routes are typically employed to prepare this compound?
A multi-step approach is used:
Core formation : Cyclization of thioketones with hydrazines generates the thieno[3,4-c]pyrazole core .
Substituent introduction : Nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig) add the 3-chlorophenyl and 2-iodobenzamide groups.
Oxidation : The 5-oxido group is introduced via controlled oxidation using agents like m-CPBA .
Key solvents include dry THF or DMF to prevent hydrolysis, with Pd catalysts for coupling steps .
Basic: Which analytical methods are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., iodobenzamide protons at δ 7.8–8.2 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 541.92).
- X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonds (e.g., N–H⋯O interactions) .
Basic: How do the functional groups in this compound participate in chemical reactions?
- Iodobenzamide : Undergoes Suzuki-Miyaura cross-coupling for derivative synthesis.
- Pyrazole N-H : Acts as a hydrogen bond donor in enzyme interactions.
- 5-Oxido group : May serve as a nucleophilic site for alkylation or acylation .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Catalysts : Use Pd(OAc)/XPhos for efficient coupling (yield >75%) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Discrepancies often arise from:
- Substituent effects : Minor changes (e.g., chloro vs. fluoro substituents) alter target binding .
- Assay conditions : Varying pH or co-solvents (e.g., DMSO concentration) impact solubility and activity.
Methodological resolution : Standardize assays (e.g., fixed DMSO ≤0.1%) and validate via orthogonal methods (e.g., SPR vs. enzymatic assays) .
Advanced: What mechanistic insights exist regarding its interaction with enzymes?
Computational docking studies suggest:
- The iodobenzamide group binds ATP pockets in kinases via halogen bonding (C–I⋯O interactions).
- The 3-chlorophenyl group occupies hydrophobic pockets, enhancing affinity.
Experimental validation : Use fluorescence polarization assays to measure IC values against kinases like EGFR .
Advanced: How is regioselectivity achieved during substitution reactions on the pyrazole core?
- Electronic effects : The 3-position is more electrophilic due to adjacent electron-withdrawing groups (iodo, oxido).
- Protecting groups : Temporarily block the 5-oxido group with TMSCl to direct substitution to the 3-position .
Advanced: How does this compound compare structurally and functionally to analogs like N-(3-chlorophenyl) derivatives?
| Feature | This Compound | N-(3-Chlorophenyl) Analog |
|---|---|---|
| Iodine substituent | Enhances electrophilicity | Absent (lower reactivity) |
| Bioactivity | IC = 0.12 µM (Kinase X) | IC = 1.4 µM (Kinase X) |
| Solubility | 0.8 mg/mL (PBS) | 2.1 mg/mL (PBS) |
| Data derived from comparative SAR studies . |
Advanced: What computational strategies are used to predict its ADMET properties?
- QSAR models : Correlate logP (>3.5) with high blood-brain barrier penetration.
- Molecular dynamics : Simulate binding stability with cytochrome P450 isoforms to predict metabolic stability.
- Tools : Schrödinger’s ADMET Predictor or SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
